molecular formula C11H13BrN4 B2705466 5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine CAS No. 1258727-21-7

5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2705466
CAS No.: 1258727-21-7
M. Wt: 281.157
InChI Key: VFNYILYPJKXGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a piperazine ring substituted with a prop-2-yn-1-yl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-chloropyrimidine and 1-(prop-2-yn-1-yl)piperazine.

    Nucleophilic Substitution: The 1-(prop-2-yn-1-yl)piperazine is reacted with 5-bromo-2-chloropyrimidine under nucleophilic substitution conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Coupling Reactions: Reagents include aryl or vinyl halides, palladium catalysts, and copper co-catalysts. The reactions are performed under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield 5-amino-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine, while Sonogashira coupling reactions produce aryl- or vinyl-substituted derivatives.

Scientific Research Applications

5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.

    5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Contains a boc-protected piperazine ring, which can be deprotected under acidic conditions to yield the free piperazine derivative.

Uniqueness

5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine is unique due to the presence of both the bromine atom and the prop-2-yn-1-yl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-2-3-15-4-6-16(7-5-15)11-13-8-10(12)9-14-11/h1,8-9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNYILYPJKXGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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